1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
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Overview
Description
1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a complex organic compound with the molecular formula C13H14N4OS
Preparation Methods
The synthesis of 1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves multiple steps, typically starting with the preparation of the thiophene and pyrazine intermediates. Common synthetic routes include:
Thiophene Synthesis: Thiophene derivatives can be synthesized through condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Pyrazine Synthesis: Pyrazine derivatives are often synthesized via cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the thiophene and pyrazine intermediates with a cyclopropyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The pyrazine moiety can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and pyrazine rings.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, utilizing boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions.
Scientific Research Applications
1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets. The thiophene and pyrazine rings allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can be compared with other thiophene and pyrazine derivatives:
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit anti-inflammatory and anesthetic properties.
Pyrazine Derivatives: Compounds such as pyrazinamide, used in tuberculosis treatment, highlight the biological relevance of pyrazine moieties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-13(17-9-3-4-9)16-8-10-12(15-6-5-14-10)11-2-1-7-19-11/h1-2,5-7,9H,3-4,8H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBTUCFJDUMVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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